
Obestatin (human)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Obestatin is a hormone that is produced in specialized epithelial cells of the stomach and small intestine of several animals including humans . It was originally identified as an anorectic peptide, but its effect on food intake remains controversial .
Synthesis Analysis
Obestatin is encoded by the same gene that encodes ghrelin, a peptide hormone. The mRNA produced from the GHRL gene has four exons. Five products of similar structure and function arise: the first is the 117-amino acid preproghrelin. It is cleaved to produce proghrelin which is cleaved to produce a 28-amino acid ghrelin (unacylated) and C-ghrelin (acylated). Obestatin is presumed to be cleaved from C-ghrelin .
Molecular Structure Analysis
The obestatin structure was determined by NMR. The length of the polypeptide was found to be 24 residues with a secondary structure 29% helical. Specifically, 2 helices and 7 residues are formed .
Chemical Reactions Analysis
Obestatin upregulates GLP-1R expression and increases beta-cell survival, and the effect of obestatin on islet survival can be blocked by GLP-1R antagonists .
Physical And Chemical Properties Analysis
Obestatin is a 23-amino acid peptide hormone encoded by the ghrelin gene . Its molecular weight is 2546.86 and its molecular formula is C116H176N32O33 .
Wissenschaftliche Forschungsanwendungen
Regulation of Food and Water Intake
Obestatin has been reported to inhibit food and water intake . This suggests that obestatin could potentially be used in the treatment of disorders related to food and water intake, such as obesity and dehydration.
Body Weight Regulation
Obestatin also plays a role in body weight regulation . It inhibits body weight gain, which could make it a potential therapeutic agent for weight management and obesity treatment.
Gastrointestinal Motility
Obestatin affects gastrointestinal motility . This could have implications for the treatment of gastrointestinal disorders, such as irritable bowel syndrome and gastroparesis.
Inflammation and Insulin Secretion
Obestatin has complex functions in inflammation and insulin secretion . This suggests that it could be used in the treatment of inflammatory diseases and diabetes.
Cardiovascular Function
Obestatin is involved in blood pressure regulation and exerts beneficial effects on endothelial function . Experimental studies indicate that it may also promote cardioprotective actions against, for example, ischemia–reperfusion injury .
Metabolism Regulation
Obestatin has been reported to enhance adipogenesis and improve lipid metabolism . It also up-regulates genes associated with beta cell regeneration, insulin production, and adipogenesis . This suggests that obestatin could potentially be used in the treatment of metabolic disorders, such as diabetes and dyslipidemia.
Safety and Hazards
Zukünftige Richtungen
Obestatin can be purposed as a peptide intervention to prevent skeletal muscle wasting and induce myogenesis . It has been shown that obestatin works through a receptor called GPR39, a ghrelin and motilin family receptor and transduces signals in skeletal muscle similar to that of ghrelin . This suggests that obestatin could be further exploited and addressed to bring obestatin as a clinical intervention towards preventing skeletal muscle atrophy and sarcopenia .
Wirkmechanismus
- The primary targets of obestatin are not fully determined, but it appears to function as part of a complex gut-brain network. It signals the brain about satiety or hunger, contrasting with ghrelin’s hyperphagic effects .
- Its interaction with targets likely involves receptors in peripheral tissues and possibly at the central level. However, the exact mechanisms remain under discussion .
Target of Action
Mode of Action
Eigenschaften
IUPAC Name |
4-[[1-[[2-[[1-[[6-amino-1-[[1-[[1-[[2-[[1-[[5-amino-1-[[1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[5-amino-1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[2-[[1-[2-[[4-amino-2-[(2-amino-3-phenylpropanoyl)amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C116H176N32O33/c1-13-61(10)95(146-91(158)53-127-113(178)93(59(6)7)147-110(175)81(50-92(159)160)141-108(173)78(46-65-25-18-15-19-26-65)142-112(177)84-28-22-42-148(84)116(181)63(12)130-105(170)80(49-89(123)156)137-98(163)69(118)45-64-23-16-14-17-24-64)115(180)134-70(27-20-21-41-117)101(166)138-76(44-58(4)5)106(171)143-82(54-149)99(164)126-52-90(157)145-94(60(8)9)114(179)135-74(36-40-88(122)155)104(169)139-77(47-66-29-31-68(151)32-30-66)107(172)132-72(34-38-86(120)153)102(167)131-73(35-39-87(121)154)103(168)140-79(48-67-51-125-56-128-67)109(174)144-83(55-150)111(176)133-71(33-37-85(119)152)100(165)129-62(11)97(162)136-75(96(124)161)43-57(2)3/h14-19,23-26,29-32,51,56-63,69-84,93-95,149-151H,13,20-22,27-28,33-50,52-55,117-118H2,1-12H3,(H2,119,152)(H2,120,153)(H2,121,154)(H2,122,155)(H2,123,156)(H2,124,161)(H,125,128)(H,126,164)(H,127,178)(H,129,165)(H,130,170)(H,131,167)(H,132,172)(H,133,176)(H,134,180)(H,135,179)(H,136,162)(H,137,163)(H,138,166)(H,139,169)(H,140,168)(H,141,173)(H,142,177)(H,143,171)(H,144,174)(H,145,157)(H,146,158)(H,147,175)(H,159,160) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQOGPZNKNSCJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC=N2)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C116H176N32O33 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2546.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: Beyond its role in adipocyte metabolism, are there other areas where obestatin's function is being investigated?
A2: Yes, research indicates a potential connection between maternal obesity and altered obestatin levels in human milk []. While human milk is recognized for its nutritional and immunological benefits for infants, maternal obesity appears to influence the concentration of various immunological factors within it, including obestatin []. Further research is crucial to understand the implications of these alterations on infant health and development.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-3-[[[(2S)-1-[(2S)-2-[[(4-amino-3-chlorophenyl)-oxomethyl]amino]-3,3-dimethyl-1-oxobutyl]-2-pyrrolidinyl]-oxomethyl]amino]-3-cyanopropanoic acid](/img/structure/B612268.png)
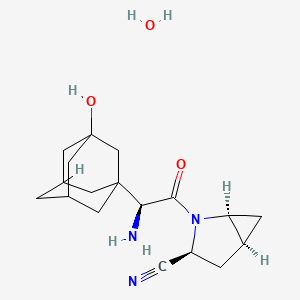

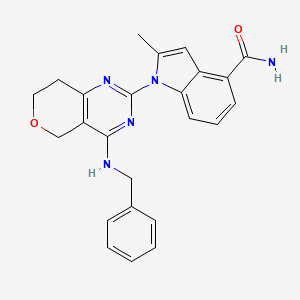
![Sulfamic acid, [(1R,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-[(trifluoromethyl)thio]phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl ester](/img/structure/B612274.png)
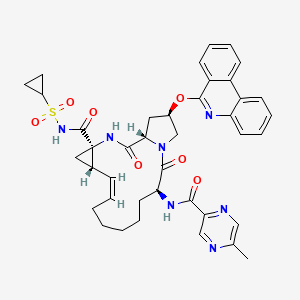
![[19-methyl-3-(2-methylpropyl)-14-oxo-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-7-yl] N-[[4-(dimethylamino)phenyl]methyl]carbamate](/img/structure/B612280.png)
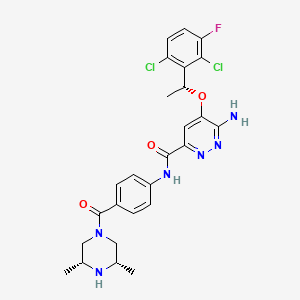
![3-Methyl-6-[2-(6-methylpyridin-2-yl)pyrazol-3-yl]quinazolin-4-one](/img/structure/B612283.png)
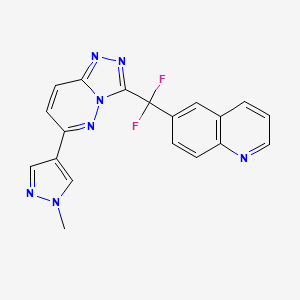
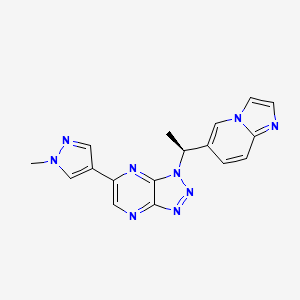
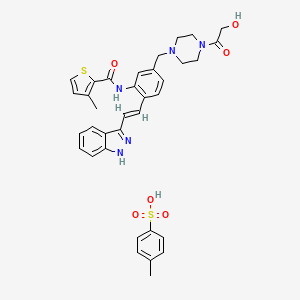
![3-[6-Amino-5-(3,4,5-Trimethoxyphenyl)pyridin-3-Yl]phenol](/img/structure/B612290.png)
